molecular formula C15H15ClN6O5S B7453262 2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-sulfamoylphenyl)acetamide

2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B7453262
M. Wt: 426.8 g/mol
InChI Key: FQZHTSKKWZRQAD-UHFFFAOYSA-N
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Description

2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as Sulfamethoxazole, which is a sulfonamide antibiotic used to treat various bacterial infections. The chemical structure of Sulfamethoxazole consists of a purine ring, a sulfonamide group, and an acetamide group, which make it a potent antibacterial agent.

Mechanism of Action

Sulfamethoxazole works by inhibiting the bacterial enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. Folic acid is essential for the growth and replication of bacteria. By inhibiting this enzyme, Sulfamethoxazole prevents the synthesis of folic acid, which leads to the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
Sulfamethoxazole has been shown to have both biochemical and physiological effects on the body. Biochemically, Sulfamethoxazole inhibits the synthesis of folic acid, which can lead to a deficiency of this essential vitamin. Physiologically, Sulfamethoxazole can cause adverse effects such as nausea, vomiting, diarrhea, and allergic reactions.

Advantages and Limitations for Lab Experiments

Sulfamethoxazole has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for research. Additionally, Sulfamethoxazole is readily available and relatively inexpensive, making it an attractive option for researchers on a budget. However, Sulfamethoxazole also has some limitations for lab experiments. Its antibacterial properties can interfere with the growth of other microorganisms, making it unsuitable for certain types of experiments. Additionally, Sulfamethoxazole can have adverse effects on cell viability, which can affect the outcome of experiments.

Future Directions

There are several future directions for research on Sulfamethoxazole. One potential area of research is the development of new analogs of Sulfamethoxazole with improved antibacterial and anticancer properties. Another area of research is the investigation of the potential use of Sulfamethoxazole in combination with other drugs to enhance its therapeutic effects. Additionally, research on the biochemical and physiological effects of Sulfamethoxazole can provide insights into its potential use in the treatment of other diseases beyond bacterial infections and cancer.

Synthesis Methods

The synthesis of Sulfamethoxazole involves a multi-step process that starts with the reaction of 4-aminobenzenesulfonamide and ethyl chloroacetate to form ethyl 4-(4-aminobenzenesulfonamido)butanoate. This intermediate is then reacted with 2,6-dichloropurine to form 2-(4-aminobenzenesulfonamido)-8-chloro-1,3-dimethylpurine. The final step involves the reaction of this intermediate with acetic anhydride to form Sulfamethoxazole.

Scientific Research Applications

Sulfamethoxazole has been extensively studied for its antibacterial properties and has been used to treat various bacterial infections such as urinary tract infections, bronchitis, and pneumonia. In addition to its antibacterial properties, Sulfamethoxazole has also been studied for its potential anticancer properties. Studies have shown that Sulfamethoxazole can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O5S/c1-20-12-11(13(24)21(2)15(20)25)22(14(16)19-12)7-10(23)18-8-3-5-9(6-4-8)28(17,26)27/h3-6H,7H2,1-2H3,(H,18,23)(H2,17,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZHTSKKWZRQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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